(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium butanesulfonate

CAS No.: 67603-57-0

Cat. No.: VC18453117

Molecular Formula: C25H45NO4S

Molecular Weight: 455.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67603-57-0 |

|---|---|

| Molecular Formula | C25H45NO4S |

| Molecular Weight | 455.7 g/mol |

| IUPAC Name | butane-1-sulfonate;(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-triethylazanium |

| Standard InChI | InChI=1S/C21H36NO.C4H10O3S/c1-4-22(5-2,6-3)18-17-21(23,19-13-9-7-10-14-19)20-15-11-8-12-16-20;1-2-3-4-8(5,6)7/h7,9-10,13-14,20,23H,4-6,8,11-12,15-18H2,1-3H3;2-4H2,1H3,(H,5,6,7)/q+1;/p-1 |

| Standard InChI Key | HYYSVXSWFZCCGR-UHFFFAOYSA-M |

| Canonical SMILES | CCCCS(=O)(=O)[O-].CC[N+](CC)(CC)CCC(C1CCCCC1)(C2=CC=CC=C2)O |

Introduction

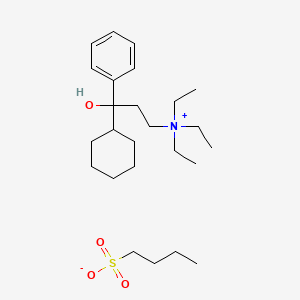

Chemical Identity and Structural Features

The molecular formula of (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium butanesulfonate is C<sub>25</sub>H<sub>45</sub>NO<sub>4</sub>S, with a molecular weight of 455.7 g/mol . Its IUPAC name is butane-1-sulfonate;(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-triethylazanium, reflecting the combination of a triethylammonium cation and a butanesulfonate anion. Key structural elements include:

-

A central carbon atom bonded to cyclohexyl, phenyl, and hydroxyl groups.

-

A triethylammonium group contributing cationic properties.

-

A butanesulfonate anion providing solubility in polar solvents.

| Property | Value |

|---|---|

| CAS No. | 67603-57-0 |

| Molecular Formula | C<sub>25</sub>H<sub>45</sub>NO<sub>4</sub>S |

| Molecular Weight | 455.7 g/mol |

| IUPAC Name | Butane-1-sulfonate;(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-triethylazanium |

| SMILES | CCCCS(=O)(=O)[O-].CCN+(CC)CCC(C1CCCCC1)(C2=CC=CC=C2)O |

Synthesis and Physicochemical Properties

Physicochemical Characteristics

-

Solubility: Amphiphilic nature enables solubility in both aqueous and organic media.

-

Stability: Stable under standard storage conditions but may degrade under extreme pH or temperature .

-

Spectroscopic Data: Infrared (IR) and nuclear magnetic resonance (NMR) spectra confirm the presence of sulfonate (≈1050 cm<sup>−1</sup> S=O stretch) and ammonium groups.

Biological Activity and Toxicity

Comparative Toxicity

Compared to its hexanesulfonate analog (CAS No. 67603-58-1), the butanesulfonate derivative exhibits lower molecular weight (455.7 vs. 483.7 g/mol) and enhanced solubility, which may reduce tissue accumulation and toxicity .

| Parameter | Butanesulfonate | Hexanesulfonate |

|---|---|---|

| Molecular Weight | 455.7 g/mol | 483.7 g/mol |

| LD<sub>50</sub> (Mouse) | 142 mg/kg | Not reported |

| Solubility | High | Moderate |

Applications in Pharmaceutical Research

Drug Delivery Systems

The compound’s amphiphilic structure makes it a candidate for micelle formation or liposome encapsulation, enhancing the bioavailability of hydrophobic drugs . For instance, it may improve the delivery of anticancer agents by bypassing multidrug resistance mechanisms.

Neurological Disorders

Future Research Directions

-

Mechanistic Studies: Elucidate molecular targets (e.g., ion channels, GPCRs) to refine therapeutic applications.

-

Formulation Optimization: Develop nanoformulations to enhance pharmacokinetics.

-

Ecotoxicology Assessments: Evaluate environmental persistence and biodegradability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume